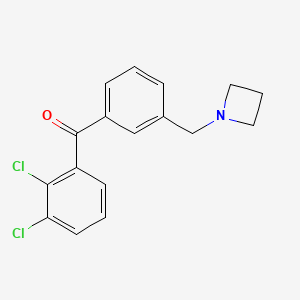
2-(Hydroxymethyl)thiazole-4-carboxylic acid
Overview
Description
2-(Hydroxymethyl)thiazole-4-carboxylic acid (HMTCA) is an organic compound belonging to the thiazole class of compounds. It is a derivative of thiamine, which is an essential vitamin for humans. HMTCA is a versatile compound and has a wide range of applications in the fields of chemistry, biochemistry and medicine. HMTCA is synthesized from thiamine and can be used as a starting material for the synthesis of various derivatives.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structure of derivatives like 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester have been reported, emphasizing crystallographic data and molecular conformations. This highlights the interest in thiazole derivatives for their unique structural properties and potential applications in materials science (Kennedy et al., 1999).
Biological Distribution and Coenzyme Potential
- Research has identified the widespread occurrence of 2-acetylthiazole-4-carboxylic acid across various organisms, suggesting its potential role as a previously undescribed coenzyme. This compound is found at significant levels in eukaryotes, archaebacteria, and eubacteria, indicating its fundamental role in biological systems (White, 1990).
Antimicrobial and Antiviral Activities
- Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been designed and synthesized, showing significant fungicidal and antiviral activities. This discovery opens up new avenues for the development of antifungal and antiviral agents, demonstrating the versatility of thiazole derivatives in drug discovery (Fengyun et al., 2015).
Antioxidative and Antiviral Properties
- Hydroxycinnamic acid amides of thiazole-containing amino acid derivatives have been synthesized, showing promising antioxidative and antiviral activities. This research provides a foundation for further exploration of thiazole derivatives in developing treatments for oxidative stress-related diseases and viral infections (Stankova et al., 2009).
Material Science Applications
- Thiazole hydrazones have been studied for their potential as mild steel anti-corrosion agents in acid media. This application demonstrates the broad utility of thiazole derivatives beyond biological activities, contributing to advancements in materials science and engineering (Chaitra et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets, inducing biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biological pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting they induce various molecular and cellular changes .
Action Environment
The physicochemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
2-(Hydroxymethyl)thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with thiamine pyrophosphate-dependent enzymes, which are crucial for carbohydrate metabolism. The nature of these interactions often involves the formation of hydrogen bonds and coordination with metal ions present in the active sites of enzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses. This compound has been shown to modulate the expression of genes related to antioxidant defense mechanisms, thereby enhancing cellular resistance to oxidative damage. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of enzyme functions. For example, it has been found to inhibit certain kinases involved in cell proliferation, thereby exerting anti-proliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that it can induce sustained changes in cellular function, particularly in terms of enhanced antioxidant capacity and metabolic regulation .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, it has been observed to enhance metabolic efficiency and reduce oxidative stress. At higher doses, there may be toxic effects, including liver and kidney damage. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as thiamine pyrophosphate-dependent enzymes, influencing the flux of metabolites through pathways like the pentose phosphate pathway and glycolysis. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can accumulate in specific compartments. The compound’s distribution is influenced by its affinity for certain cellular structures, such as mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often found in the mitochondria, where it can influence mitochondrial function and energy production. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments, ensuring its effective participation in cellular processes .
Properties
IUPAC Name |
2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c7-1-4-6-3(2-10-4)5(8)9/h2,7H,1H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWNCBVSNHZJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635090 | |
| Record name | 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221322-09-4 | |
| Record name | 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)






![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)
![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1343390.png)
![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)
![Ethyl 8-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate](/img/structure/B1343392.png)


